Ethyl 2-bromo-3-cyano-6-(trifluoromethyl)benzoate
Overview
Description
Ethyl 2-bromo-3-cyano-6-(trifluoromethyl)benzoate is a versatile organic compound characterized by the presence of bromine, cyano, and trifluoromethyl groups on a benzene ring, which is further esterified with ethanol. This compound is of significant interest in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The synthesis of this compound typically involves the halogenation of a precursor compound followed by cyanation. The initial step involves the bromination of a suitable aromatic compound, such as 2-(trifluoromethyl)benzoic acid, using bromine in the presence of a catalyst like iron(III) bromide.
Esterification: The resulting 2-bromo-3-cyano-6-(trifluoromethyl)benzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using continuous flow reactors to ensure high efficiency and purity. The reaction conditions are optimized to minimize by-products and maximize yield. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also emphasized to reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide and potassium iodide are used for substitution reactions.
Major Products Formed:
Oxidation: 2-bromo-3-cyano-6-(trifluoromethyl)benzoic acid
Reduction: 2-bromo-3-(aminomethyl)-6-(trifluoromethyl)benzoate
Substitution: 2-azido-3-cyano-6-(trifluoromethyl)benzoate
Scientific Research Applications
Ethyl 2-bromo-3-cyano-6-(trifluoromethyl)benzoate is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Pharmaceuticals: The compound is used in the synthesis of drugs that target various diseases, including cancer and bacterial infections.
Agrochemicals: It is employed in the production of pesticides and herbicides that help improve crop yield and protect plants from pests.
Organic Materials: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Ethyl 2-bromo-3-cyano-6-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The trifluoromethyl group, in particular, enhances the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate
Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)benzoate
Ethyl 2-bromo-3-cyano-4-(fluoromethyl)benzoate
Uniqueness: Ethyl 2-bromo-3-cyano-6-(trifluoromethyl)benzoate is unique due to the specific positioning of the trifluoromethyl group at the 6-position, which influences its reactivity and biological activity. This positional difference can lead to variations in the compound's efficacy and selectivity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-bromo-3-cyano-6-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)8-7(11(13,14)15)4-3-6(5-16)9(8)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHBMTSZFKWTAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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